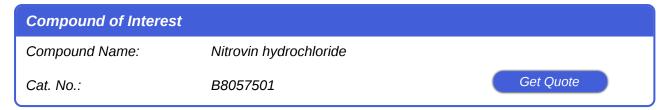


Application Notes and Protocols: Nitrovin Hydrochloride as an Organic Building Block

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Nitrovin hydrochloride** as a versatile organic building block in chemical synthesis. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Nitrovin hydrochloride, chemically known as 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride, is a C-nitro compound that has historically been used as an antibacterial growth promoter in animal feed.[1] Its rich chemical structure, featuring two nitrofuran rings and a guanidine moiety, presents multiple reactive sites for chemical modification, making it an intriguing starting material for the synthesis of novel compounds with potential therapeutic applications.[1][2] Recent studies have highlighted its potential as an anticancer agent that induces cell death by targeting thioredoxin reductase 1 (TrxR1).[3]

The presence of the nitro group, a strong electron-withdrawing group, activates the furan ring, making it susceptible to nucleophilic attack. The guanidine group, a strong base, can be involved in a variety of chemical transformations, including cyclization reactions to form heterocyclic systems. These features make **Nitrovin hydrochloride** a valuable scaffold for generating diverse molecular architectures.

Physicochemical Properties



A clear understanding of the physical and chemical properties of **Nitrovin hydrochloride** is essential for its use in organic synthesis.

Property	Value	Reference
Molecular Formula	C14H13CIN6O6	[2]
Molecular Weight	396.74 g/mol	[2]
IUPAC Name	2-[1,5-bis(5-nitrofuran-2- yl)penta-1,4-dien-3- ylideneamino]guanidine;hydroc hloride	[2]
CAS Number	2315-20-0	[4]
Appearance	Orange powder	
Solubility	Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)	-
Storage	Store at room temperature	[1]

Proposed Synthetic Applications and Protocols

While specific literature on the direct synthetic modification of **Nitrovin hydrochloride** is limited, its structure suggests several potential transformations based on the known reactivity of its functional groups. The following protocols are proposed as starting points for exploration.

Modification of the Guanidine Moiety

The guanidine group in **Nitrovin hydrochloride** is a versatile functional handle for synthesizing novel heterocyclic compounds.

3.1.1. Proposed Protocol: Synthesis of a Pyrimidine Derivative

This proposed protocol describes the synthesis of a pyrimidine derivative from **Nitrovin hydrochloride** via a condensation reaction with a 1,3-dicarbonyl compound.



Reaction Scheme:

Materials:

- Nitrovin hydrochloride
- Acetylacetone
- Sodium ethoxide (or another suitable base)
- Anhydrous ethanol
- Reaction flask with reflux condenser
- · Magnetic stirrer and hotplate

Procedure:

- In a round-bottom flask, dissolve Nitrovin hydrochloride (1 equivalent) in anhydrous ethanol.
- Add sodium ethoxide (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free base.
- To this mixture, add acetylacetone (1.1 equivalents) dropwise.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
- The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
- Further purification can be achieved by recrystallization or column chromatography.

Expected Outcome:



This reaction is expected to yield a novel pyrimidine-fused derivative of Nitrovin. The yield for similar cyclization reactions with guanidines can range from 60-80%.

Characterization:

The product should be characterized by:

- ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
- Mass spectrometry to determine the molecular weight.
- FT-IR spectroscopy to identify functional groups.

Reactions Involving the Nitrofuran Ring

The electron-withdrawing nitro group activates the furan ring towards nucleophilic aromatic substitution.

3.2.1. Proposed Protocol: Nucleophilic Aromatic Substitution

This proposed protocol outlines a method for substituting a group on the nitrofuran ring with a nucleophile.

Reaction Scheme:

Materials:

- Nitrovin hydrochloride
- Nucleophile (e.g., a thiol or an amine)
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF)
- Reaction vial
- Stirrer and heating block



Procedure:

- Dissolve Nitrovin hydrochloride (1 equivalent) in DMF in a reaction vial.
- Add potassium carbonate (2.5 equivalents) and the chosen nucleophile (1.5 equivalents).
- Heat the mixture at 80-100 °C and monitor the reaction by TLC.
- After completion, cool the mixture and pour it into ice-water.
- The precipitated product can be collected by filtration, washed with water, and dried.
- Purify the crude product by column chromatography.

Expected Outcome:

This reaction would lead to the formation of a new derivative with the nucleophile attached to one of the nitrofuran rings. Yields for such reactions can be moderate to good, depending on the nucleophile.

Characterization:

The product should be characterized by standard spectroscopic methods (NMR, MS, IR).

Potential Applications in Drug Discovery

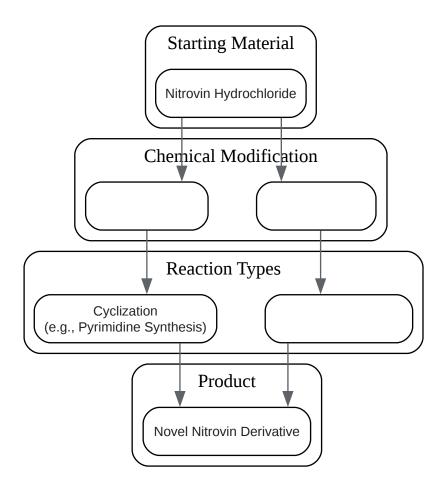
Derivatives synthesized from **Nitrovin hydrochloride** could be screened for a variety of biological activities.

- Anticancer Agents: Given that Nitrovin targets TrxR1, new analogs could be designed to enhance this activity or target other cancer-related pathways.
- Antibacterial Agents: Modifications of the core structure could lead to new antibacterial compounds with improved efficacy or a different spectrum of activity.
- Antiparasitic Agents: Nitrofuran derivatives have shown promise as antiparasitic drugs.

Visualizations



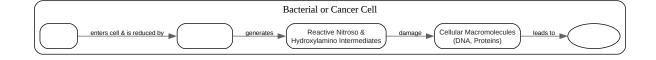
Logical Workflow for Derivative Synthesis



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Caption: Proposed synthetic pathways from Nitrovin hydrochloride.

Signaling Pathway of Nitrofurans



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Caption: Mechanism of action of Nitrovin.



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References

- 1. goldbio.com [goldbio.com]
- 2. Buy Nitrovin | 804-36-4 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
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